molecular formula C7H6ClNO B8036196 alpha-Chlorobenzaldoxime

alpha-Chlorobenzaldoxime

Cat. No. B8036196
M. Wt: 155.58 g/mol
InChI Key: GYHKODORJRRYBU-UHFFFAOYSA-N
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Patent
US04018645

Procedure details

60.5 g (0.5 mol) of benzaldoxime was suspended in 390 ml of 8N hydrochloric acid and chlorine gas was bubbled into the suspension while stirring and maintaining the reaction temperature at from 5° to 15° C. The oxime immediately showed a green color upon reaction with chlorine and, after allowing the reaction mixture to stand, pale yellow crystals of α-chlorobenzaldoxime precipitated. Filtration of the reaction mixture yielded 66 g of crystals having a melting point of 45°-47° C. Yield, about 84%.
Quantity
60.5 g
Type
reactant
Reaction Step One
Quantity
390 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](=[N:8][OH:9])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[ClH:10]>>[Cl:10][C:1](=[N:8][OH:9])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
60.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=NO
Step Two
Name
Quantity
390 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
chlorine gas was bubbled into the suspension
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the reaction temperature at from 5° to 15° C
CUSTOM
Type
CUSTOM
Details
upon reaction with chlorine
CUSTOM
Type
CUSTOM
Details
pale yellow crystals of α-chlorobenzaldoxime precipitated
FILTRATION
Type
FILTRATION
Details
Filtration of the reaction mixture

Outcomes

Product
Name
Type
product
Smiles
ClC(C1=CC=CC=C1)=NO
Measurements
Type Value Analysis
AMOUNT: MASS 66 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04018645

Procedure details

60.5 g (0.5 mol) of benzaldoxime was suspended in 390 ml of 8N hydrochloric acid and chlorine gas was bubbled into the suspension while stirring and maintaining the reaction temperature at from 5° to 15° C. The oxime immediately showed a green color upon reaction with chlorine and, after allowing the reaction mixture to stand, pale yellow crystals of α-chlorobenzaldoxime precipitated. Filtration of the reaction mixture yielded 66 g of crystals having a melting point of 45°-47° C. Yield, about 84%.
Quantity
60.5 g
Type
reactant
Reaction Step One
Quantity
390 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](=[N:8][OH:9])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[ClH:10]>>[Cl:10][C:1](=[N:8][OH:9])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
60.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=NO
Step Two
Name
Quantity
390 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
chlorine gas was bubbled into the suspension
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the reaction temperature at from 5° to 15° C
CUSTOM
Type
CUSTOM
Details
upon reaction with chlorine
CUSTOM
Type
CUSTOM
Details
pale yellow crystals of α-chlorobenzaldoxime precipitated
FILTRATION
Type
FILTRATION
Details
Filtration of the reaction mixture

Outcomes

Product
Name
Type
product
Smiles
ClC(C1=CC=CC=C1)=NO
Measurements
Type Value Analysis
AMOUNT: MASS 66 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.